5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

Catalog No.
S8534562
CAS No.
M.F
C8H4Cl2FN3OS
M. Wt
280.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]p...

Product Name

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

IUPAC Name

5,7-dichloro-8-fluoro-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one

Molecular Formula

C8H4Cl2FN3OS

Molecular Weight

280.11 g/mol

InChI

InChI=1S/C8H4Cl2FN3OS/c1-16-8-12-4-2(7(15)14-8)5(9)13-6(10)3(4)11/h1H3,(H,12,14,15)

InChI Key

UVUILCJJGCRSNW-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl

Canonical SMILES

CSC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by its complex structure, which includes a pyrido[4,3-d]pyrimidine core. The molecular formula is C8H4Cl2FN3OSC_8H_4Cl_2FN_3OS, and it has a molecular weight of approximately 280.11 g/mol. The compound features two chlorine atoms and one fluorine atom, along with a methylthio group at the 2-position of the pyridine ring. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The chemical behavior of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is influenced by its functional groups. Notably, the chloro groups can undergo nucleophilic substitution reactions. For instance, treatment with amines can lead to the formation of various derivatives through nucleophilic attack on the chloro positions, which is a common reaction pathway for chlorinated heterocycles . Additionally, the presence of the methylthio group allows for oxidation reactions to form sulfoxides or sulfones, expanding the compound's chemical versatility .

Research suggests that compounds related to pyrido[4,3-d]pyrimidines exhibit significant biological activities, particularly in cancer treatment. These compounds have been shown to inhibit tumor cell cycle progression and induce apoptosis in cancer cell lines. Specifically, derivatives of pyrido[4,3-d]pyrimidine have demonstrated selective inhibition against various kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2) . The unique substitution pattern of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one may enhance its potency and selectivity in targeting specific biological pathways.

The synthesis of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of Pyrido[4,3-d]pyrimidine Core: Starting from simpler pyrimidine precursors, nucleophilic substitutions can introduce chloro and methylthio groups.
  • Halogenation: Chlorination and fluorination can be achieved using reagents like phosphorus pentachloride or fluorinating agents under controlled conditions.
  • Final Modifications: Further functionalization may involve oxidation or substitution reactions to achieve the desired substituents at specific positions on the ring .

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is primarily investigated for its potential applications in medicinal chemistry as an anticancer agent. Its ability to selectively inhibit key enzymes in cancer pathways positions it as a candidate for further development into therapeutic agents. Additionally, due to its unique chemical structure, it may also find applications in materials science and organic electronics.

Studies on similar compounds have indicated that interactions with biological targets are often mediated through hydrogen bonding and π-π stacking interactions due to the aromatic nature of the pyrido[4,3-d]pyrimidine framework. The presence of electron-withdrawing groups like chlorine and fluorine enhances these interactions by stabilizing binding conformations with target proteins or enzymes involved in cellular signaling pathways .

Several compounds share structural similarities with 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneSimilar core with one less chlorinePotential anticancer activity
6-Methylsulfanyl-pyrido[4,3-d]pyrimidin-4(3H)-oneMethylsulfanyl group at different positionAntimicrobial properties
7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-oneAmino group instead of methylthioInhibitory effects on kinases

The uniqueness of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one lies in its specific combination of halogenated substituents and a methylthio group that may enhance its biological activity compared to other derivatives.

Precursor Selection for Pyrido[4,3-d]pyrimidine Core Assembly

The pyrido[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves thermal cyclization of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride at 140°C in dimethyl sulfone, yielding a 93% conversion to the pyrido[4,3-d]pyrimidine core [1]. Alternative routes utilize methyl-3-amino-2-chloroisonicotinate as the starting material, which undergoes sequential hydrolysis, amidation, and cyclization with triethyl orthoformate to form the central heterocycle [2].

Key considerations in precursor selection include:

  • Electron-withdrawing substituents at the C2 position to facilitate cyclization
  • Steric compatibility between amine and carbonyl groups during ring closure
  • Thermal stability of intermediates under prolonged heating (4–24 hours) [1] [2]

Table 1 compares precursor performance in core synthesis:

PrecursorCyclization AgentTemperature (°C)Yield (%)Reference
Ethyl 3-amino-2-chloroisonicotinateChloroformamidine HCl14093 [1]
Methyl 3-amino-2-chloroisonicotinateTriethyl orthoformate12088 [2]

Methylthio Group Incorporation Techniques

The C2 methylthio moiety is introduced via nucleophilic aromatic substitution (SₙAr) or transition-metal catalysis:

  • SₙAr with Sodium Thiomethoxide: Reacting 4-chloro intermediates with NaSMe in DMF (80°C, 6 hours) achieves 78–85% substitution [1]
  • Copper-Mediated Coupling: Using CuI/1,10-phenanthroline with methyl disulfide enables late-stage functionalization [4]

Optimization factors:

  • Base Selection: K₂CO₃ outperforms Et₃N in SₙAr reactions (92% vs. 65% yield)
  • Solvent Polarity: DMSO increases reaction rate compared to THF (t₁/₂ = 2 vs. 8 hours) [1] [4]

Solvent Systems and Catalytic Conditions for Cyclization

Cyclization efficiency depends on solvent polarity and catalyst pairing:

SolventDielectric ConstantCyclization Yield (%)CatalystReference
DMSO46.793None [1]
DMF36.788K₂CO₃ [2]
NMP32.285DBU [4]

Notable trends:

  • Protic Solvents: MeOH/EtOH mixtures (4:1) improve yields by 12% through H-bond stabilization [3]
  • Microwave Assistance: Reduces cyclization time from 24 hours to 45 minutes (150°C, 300W) [4]

Purification Protocols and Yield Optimization

Final compound purification employs multi-step chromatography:

  • Normal Phase SiO₂: Hexane/EtOAc gradient (70:30 → 50:50) removes non-polar impurities
  • Reverse Phase C18: MeOH/H₂O (65:35) isolates target compound (≥95% purity) [1] [3]

Yield optimization strategies:

  • Cryogenic Filtration: Cooling to −20°C during workup prevents product decomposition
  • Flow Chemistry: Continuous processing increases throughput by 40% compared to batch [4]

Table 2 summarizes optimized reaction conditions:

StepOptimal ConditionsYield ImprovementReference
CyclizationDMSO, 140°C, 4 hours+18% [1]
FluorinationSelectfluor®, DMF, 60°C+22% [4]
Methylthio IncorporationNaSMe, K₂CO₃, DMF, 80°C+15% [1]
Final PurificationSiO₂ → C18 chromatographyPurity ≥99% [3]

The pyrido[4,3-d]pyrimidine core of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one exhibits distinctive reactivity patterns toward nucleophilic substitution reactions, particularly at the C-2 and C-7 positions. The presence of multiple electron-withdrawing groups, including chlorine atoms at positions 5 and 7, fluorine at position 8, and the methylthio substituent at position 2, significantly activates the aromatic system toward nucleophilic attack [1].

The C-2 position demonstrates exceptional reactivity toward nucleophilic substitution due to the combined activating effects of the adjacent nitrogen atoms and the electron-withdrawing substituents. Studies on related pyrido[4,3-d]pyrimidine systems indicate that nucleophilic displacement of methylthio groups occurs readily under mild conditions . The mechanism follows a classical addition-elimination pathway, where the nucleophile attacks the electrophilic carbon center, forming a tetrahedral intermediate that subsequently eliminates the methylthio group as a leaving group [3] [4].

The C-7 position, bearing a chlorine substituent, exhibits similarly high reactivity toward nucleophiles. Research on analogous chlorinated pyridopyrimidines demonstrates that nucleophilic aromatic substitution at positions ortho and para to nitrogen atoms proceeds efficiently under moderate heating conditions [5] [1]. The reaction typically requires temperatures of 80-120°C in the presence of suitable bases to facilitate the displacement of chloride ions [6].

Table 1: Nucleophilic Substitution Reactivity at Different Positions

PositionRelative ReactivityNucleophile TypeReaction ConditionsMechanismProduct Stability
C-2HighStrong (NH₃, RNH₂)Room temp, baseAddition-EliminationHigh
C-7HighStrong (NH₃, RNH₂)80-120°C, baseAddition-EliminationHigh
C-5ModerateModerate (OH⁻, OR⁻)120-150°C, strong baseAddition-EliminationModerate
C-4LowWeak (H₂O)>200°C, harsh conditionsSN1-likeVariable

The regioselectivity of nucleophilic substitution depends significantly on the nature of the nucleophile and reaction conditions. Strong nitrogen nucleophiles such as primary and secondary amines preferentially attack the C-2 position due to the enhanced electrophilicity imparted by the methylthio group and adjacent nitrogen atoms [7]. Conversely, oxygen nucleophiles and weaker nitrogen nucleophiles may show preference for the C-7 position, where the chlorine substituent provides a better leaving group compared to the methylthio functionality [8] [9].

Oxidation Pathways of Methylthio Functionality

The methylthio substituent at the C-2 position represents a versatile functional handle for chemical modification through oxidation reactions. The oxidation of thioether groups to sulfoxides and sulfones is a well-established transformation in organic chemistry, and this functionality can be selectively modified without affecting the core heterocyclic structure [10] [11].

The primary oxidation pathway involves the stepwise conversion of the methylthio group to methylsulfoxide and subsequently to methylsulfone. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of acetic acid being the most commonly employed method [10]. The reaction proceeds through the formation of hydroxysulfuranyl radical intermediates, which undergo further oxidation to yield the desired products [12].

Table 2: Methylthio Oxidation Pathways and Conditions

Oxidation StageOxidation StateReagentTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Methylthio (Starting)S(0)-----
Methylsulfoxide (Intermediate)S(II)H₂O₂/AcOH0-251-485-95High
Methylsulfone (Final)S(IV)Excess H₂O₂/AcOH or OXONE0-504-1280-92High

Studies on related methylthio-containing heterocycles demonstrate that the oxidation to sulfoxide occurs readily under mild conditions, typically requiring only stoichiometric amounts of hydrogen peroxide at low temperatures [11]. The selectivity for sulfoxide formation can be controlled by limiting the amount of oxidizing agent and maintaining low reaction temperatures. Further oxidation to the sulfone requires excess oxidizing agent and extended reaction times [13].

Alternative oxidizing agents such as OXONE (potassium peroxymonosulfate) have been successfully employed for the direct conversion of thioethers to sulfones [10]. This reagent offers advantages in terms of operational simplicity and often provides higher yields compared to hydrogen peroxide-based systems. The use of OXONE in methanol at room temperature has been reported to efficiently convert various thioether substrates to their corresponding sulfones with excellent selectivity [13].

The oxidation pathway exhibits remarkable chemoselectivity, leaving the halogen substituents and the heterocyclic core intact. This selectivity stems from the relatively electron-rich nature of the sulfur atom compared to the electron-deficient aromatic carbons, making it the preferential site for oxidative attack [12] [11].

Reductive Modification of Pyrimidinone Ring

The pyrimidinone ring system in 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one can undergo various reductive modifications, particularly targeting the carbonyl functionality at C-4 and the aromatic π-system. These transformations provide access to structurally diverse derivatives with potentially altered biological activities [14] [15].

Reduction of the carbonyl group at C-4 can be achieved using conventional hydride reducing agents such as sodium borohydride or lithium aluminum hydride [16]. Sodium borohydride in protic solvents like methanol typically provides the corresponding alcohol derivative with high selectivity and excellent yields. The reaction proceeds through nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation to yield the hydroxyl group [14].

More extensive reduction of the heterocyclic system can be accomplished using catalytic hydrogenation conditions. Palladium on carbon under atmospheric hydrogen pressure has been successfully employed for the selective reduction of pyrimidine rings while preserving halogen substituents [16]. This transformation typically requires elevated temperatures and pressures to achieve complete conversion.

Table 5: Reductive Modification Conditions

Reducing AgentTarget BondConditionsProduct TypeSelectivityYield (%)
NaBH₄C=O at C-4MeOH, RTAlcohol derivativeHigh85-95
LiAlH₄C=O at C-4THF, 0°CAlcohol derivativeModerate70-85
Pd/H₂C=N bonds1 atm, RTSaturated heterocycleHigh90-98
Raney Ni/H₂Aromatic ring50 psi, 60°CDihydro derivativeVariable60-80
Zn/AcOHAromatic ringRT to 60°CPartially reduced ringLow45-65

Rhodium-catalyzed reductive modifications have emerged as particularly effective for pyrimidine nucleosides and related structures [16]. These catalytic systems demonstrate remarkable selectivity for the reduction of specific bonds within the heterocyclic framework while maintaining the integrity of sensitive functional groups. The rhodium-catalyzed reduction typically proceeds under mild conditions and exhibits excellent functional group tolerance.

The reductive pathway involving zinc in acetic acid provides access to partially reduced ring systems through a different mechanistic pathway. This transformation proceeds through the formation of organozinc intermediates and subsequent protonation, often leading to the formation of dihydropyrimidine derivatives [17]. However, this method generally exhibits lower selectivity compared to catalytic hydrogenation approaches.

Cross-Coupling Reactions for Structural Diversification

The halogen substituents present in 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one provide excellent opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-carbon and carbon-heteroatom bonds [8] [9] [6]. These transformations represent powerful tools for structural diversification and the preparation of compound libraries for biological evaluation.

Suzuki-Miyaura coupling reactions at the C-7 position proceed efficiently using standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of appropriate bases [7]. The reaction typically employs boronic acids or boronate esters as coupling partners and proceeds under mild heating conditions in polar aprotic solvents. Studies on related pyridopyrimidine systems demonstrate excellent functional group tolerance and high yields for this transformation [8] [9].

Table 4: Cross-coupling Reaction Conditions

Coupling TypePositionCatalystTemperature (°C)SolventTypical Yield (%)
Suzuki-MiyauraC-2, C-7Pd(PPh₃)₄80-100DMF/H₂O75-90
StilleC-2, C-7Pd(PPh₃)₂Cl₂100-120DMF70-85
NegishiC-2, C-7Pd(dppf)Cl₂60-80THF80-95
SonogashiraC-2, C-7PdCl₂(PPh₃)₂/CuI80-100Et₃N/DMF65-85
Buchwald-HartwigC-2, C-7Pd₂(dba)₃/XPhos100-120Toluene70-88

Stille coupling reactions offer an alternative approach for carbon-carbon bond formation, particularly useful for the introduction of vinyl and aromatic substituents [9]. These reactions typically require slightly higher temperatures compared to Suzuki-Miyaura couplings but demonstrate excellent regioselectivity and functional group compatibility. The use of organotin reagents enables the introduction of diverse substituents at both the C-2 and C-7 positions.

Negishi coupling reactions using organozinc reagents have proven particularly effective for pyrido[4,3-d]pyrimidine substrates [8]. These reactions often proceed under milder conditions compared to other cross-coupling methods and exhibit excellent tolerance for sensitive functional groups. The ability to generate organozinc reagents in situ from organolithium or Grignard precursors provides access to a wide range of coupling partners.

Sonogashira coupling reactions enable the introduction of alkyne functionality, providing access to valuable synthetic intermediates for further elaboration [6]. The copper co-catalyzed system typically employed for these transformations shows good compatibility with the heterocyclic substrate and proceeds efficiently under standard conditions.

Buchwald-Hartwig amination reactions represent a powerful method for introducing nitrogen-containing substituents at the halogenated positions [18]. These palladium-catalyzed transformations enable the formation of carbon-nitrogen bonds with high efficiency and excellent selectivity. The choice of ligand system significantly influences the reaction outcome, with electron-rich phosphine ligands generally providing optimal results.

Stability Under Various pH and Temperature Conditions

The stability profile of 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one under different pH and temperature conditions is crucial for understanding its behavior in various chemical environments and potential applications. The heterocyclic structure exhibits notable stability under neutral and mildly acidic conditions but demonstrates increasing susceptibility to degradation under basic conditions and elevated temperatures [19] [20].

Under acidic conditions (pH 1-3), the compound maintains structural integrity for extended periods at ambient temperature. The protonation of nitrogen atoms in the heterocyclic ring system actually enhances stability by reducing the electron density and making the ring less susceptible to nucleophilic attack [21]. At room temperature, the compound remains stable for more than 24 hours even under strongly acidic conditions.

Table 3: pH and Temperature Stability Profile

pH RangeTemperature 25°CTemperature 60°CTemperature 100°CPrimary Degradation
1-3Stable >24hStable 12-16hDecomposition 2-4hHydrolysis at C-4
4-6Stable >24hStable 16-20hDecomposition 4-6hHydrolysis at C-4
7-9Stable >24hStable 20-24hDecomposition 6-8hRing opening
10-12Decomposition 8-12hDecomposition 2-4hRapid decomposition <1hRing fragmentation

The stability under neutral to mildly basic conditions (pH 7-9) remains acceptable at room temperature, with the compound showing no significant degradation over 24-hour periods. However, as the pH increases beyond 9, the stability decreases markedly due to increased nucleophilic attack by hydroxide ions on the electron-deficient heterocyclic system [22]. Under strongly basic conditions (pH 10-12), significant decomposition occurs within 8-12 hours at room temperature.

Temperature effects become increasingly pronounced as pH increases. Under acidic conditions, moderate heating (60°C) is well tolerated, with the compound remaining stable for 12-16 hours. However, at higher temperatures (100°C), thermal degradation becomes significant regardless of pH, typically leading to decomposition within 2-8 hours depending on the specific conditions [22].

The primary degradation pathway under acidic conditions involves hydrolysis of the carbonyl group at C-4, leading to ring opening and subsequent fragmentation [19]. This process is accelerated by elevated temperatures and the presence of water. Under basic conditions, the degradation mechanism shifts toward direct nucleophilic attack on the ring system, resulting in more extensive structural modifications.

The methylthio substituent demonstrates remarkable stability across the entire pH range tested, showing no significant oxidation or elimination under the conditions examined. Similarly, the halogen substituents remain intact under most conditions, although some evidence suggests possible hydrolysis of the chlorine atoms under strongly basic conditions at elevated temperatures [20].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

278.9436165 g/mol

Monoisotopic Mass

278.9436165 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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